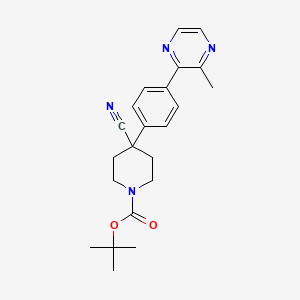
(2z)-3-(二甲基氨基)-2-苯基丙-2-烯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The compound has been synthesized through various methods, including Knoevenagel condensation, which involves the reaction of dimethylaminobenzaldehyde with different substrates in the presence of a base like NaOH in ethanol. This method has led to the formation of the compound with different substituents, demonstrating its versatility in synthesis and potential for generating diverse derivatives for further applications (Asiri et al., 2015).
Molecular Structure Analysis
The molecular structure of (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile has been extensively studied using experimental and theoretical methods. Crystal structure analysis and DFT calculations have provided evidence of the compound existing in a zwitterionic form in the solid state, highlighting its stable E-isomer and the extreme example of donor–π–acceptor push–pull molecule characteristics (Jasiński et al., 2016).
Chemical Reactions and Properties
The compound exhibits low reactivity with other similar derivatives, which is attributed to its zwitterionic nature and the stabilization provided by its molecular structure. The photophysical characteristics and intramolecular charge transfer properties have been analyzed, demonstrating its potential in applications such as organic photoemitting diodes due to its strong emission in various solvents (Pannipara et al., 2015).
Physical Properties Analysis
The physical properties, including crystallization behavior and solvatochromic behavior, have been studied, revealing that the compound forms crystals under different conditions with varying habits and colors. These properties are attributed to differences in crystal morphology and size, which also influence the compound's solid-state photoluminescence (Percino et al., 2017).
Chemical Properties Analysis
The chemical properties of (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile have been explored through its reactions and the formation of different derivatives. Its reactivity with various amino compounds, leading to the synthesis of azomethines and other heterocyclic systems, showcases its versatility and potential for creating a wide range of chemically interesting and useful compounds (Jachak et al., 1993).
科学研究应用
General Information
“(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile” is a chemical compound with the CAS Number: 18226-50-1 and a molecular weight of 172.23 . It’s a solid substance with a melting point between 78 - 80 degrees Celsius .
Potential Application in Nanotechnology
One potential application of “(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile” could be in the field of nanotechnology, specifically in the construction of nanoscale turbines . These turbines, inspired by ATP synthase, utilize DNA origami for precise construction and operate autonomously . Fueled by ion gradients, they offer controllable rotation and potential uses in drug delivery and gentle propulsion .
The construction of these nanoscale devices presents many challenges, primarily due to their size . They typically measure just a few nanometers, requiring advanced fabrication techniques and biocompatible materials that are stable and responsive to external stimuli . These devices may operate in hard-to-reach areas like the human body, where it may not be easy to attach an external power source .
In a first, a global team of scientists has developed an autonomous DNA turbine that can operate in physiological conditions . The research published in Nature Nanotechnology overcomes many challenges encountered while developing synthetic turbines at these scales .
Chemosensors for Sensing Ionic and Reactive Oxygen Species
“(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile” could be used in the development of chemosensors for sensing ionic and reactive oxygen species . This application is particularly relevant in the field of analytical chemistry .
Chemosensors are molecules that can bind to specific ions or molecules and produce a measurable signal. In this case, the compound could act as a building block for well-defined molecular architectures and scaffolds for preorganised arrays of functionality . The chemosensors could be used for sensing of specific ions and neutral species, potentially functioning in a competitive aqueous medium for wide applications in medical, biological, and environmental domains .
Inhibition of Pathogenic Bacteria
While not directly related to “(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile”, a similar compound, Poly[2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate], has been used in the development of nanogels for the inhibition of pathogenic bacteria . This suggests that “(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile” could potentially be used in a similar manner, given its structural similarities .
The nanogels were developed by dispersion polymerization, a method that could potentially be applied to “(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile” as well . If successful, this could lead to new methods of combating bacterial infections, particularly in cases where traditional antibiotics are ineffective .
安全和危害
未来方向
属性
IUPAC Name |
(Z)-3-(dimethylamino)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKZGONUAHUVJF-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)

![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)




